[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Description
The compound [(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate is a steroidal benzoate derivative characterized by:
- A cyclopenta[a]phenanthrene core with multiple stereochemical centers (3S,10R,13R,14R,17R).
- A 4-methylphenylsulfonyloxy substituent at the C17 position, introducing sulfonate ester functionality.
- Four methyl groups (C4, C10, C13) enhancing steric bulk and influencing conformational rigidity.
This structural complexity distinguishes it from simpler triterpenoids and steroidal derivatives, as seen in the evidence .
Properties
Molecular Formula |
C38H48O5S |
|---|---|
Molecular Weight |
616.9 g/mol |
IUPAC Name |
[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C38H48O5S/c1-25-12-14-28(15-13-25)44(40,41)42-24-26(2)30-17-18-31-29-16-19-33-36(3,4)34(43-35(39)27-10-8-7-9-11-27)21-23-38(33,6)32(29)20-22-37(30,31)5/h7-16,19,26,30-32,34H,17-18,20-24H2,1-6H3/t26-,30-,31+,32?,34+,37-,38-/m1/s1 |
InChI Key |
TVHMTVQXNWDMAS-JOEUGRLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC4C3=CC=C5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3=CC=C5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- C3 Position : The target compound’s benzoate ester contrasts with acetates () or hydroxyl groups (), which may alter metabolic pathways and receptor binding .
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Insights :
- The target compound’s higher molecular weight (642.87 vs. ~500 for others) suggests increased lipophilicity, impacting solubility and bioavailability.
- Melting Points : Hydroxy or amide derivatives () exhibit higher melting points (>100°C) compared to esterified compounds, which may exist as oils () .
Biological Activity
The compound [(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research and case studies.
Chemical Structure and Properties
The compound features a multi-ring structure typical of steroid-like compounds and includes functional groups such as sulfonates and benzoates. Its stereochemistry is characterized by multiple chiral centers which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₃O₄S |
| Molecular Weight | 505.73 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Research indicates that this compound may exhibit various biological activities including anti-inflammatory and anticancer properties. The presence of the sulfonate group suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines. This activity could be mediated through the modulation of signaling pathways involved in inflammation.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This effect may be related to its ability to interfere with cell cycle progression.
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in paw edema compared to control groups. The reduction was associated with decreased levels of TNF-alpha and IL-6 in serum samples.
Case Study 2: Anticancer Activity
In a controlled laboratory setting involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. Further analysis suggested that the mechanism involved mitochondrial dysfunction leading to apoptosis.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
